2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6th position and a methyl group at the 5th position, along with an ethan-1-ol side chain at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methoxy-5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the methoxy group.
2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol: Contains an amino group instead of a hydroxyl group.
1-(5-Methylpyridin-2-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, along with an ethan-1-ol side chain. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(6-methoxy-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(3-4-11)6-10-9(7)12-2/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
POEICEOOKBWXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)CCO |
Origin of Product |
United States |
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